molecular formula C7H7Cl2NO B8760537 (4,6-Dichloro-2-methylpyridin-3-yl)methanol

(4,6-Dichloro-2-methylpyridin-3-yl)methanol

Cat. No. B8760537
M. Wt: 192.04 g/mol
InChI Key: GZDQIHDVOHSHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dichloro-2-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H7Cl2NO and its molecular weight is 192.04 g/mol. The purity is usually 95%.
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properties

Product Name

(4,6-Dichloro-2-methylpyridin-3-yl)methanol

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(4,6-dichloro-2-methylpyridin-3-yl)methanol

InChI

InChI=1S/C7H7Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2,11H,3H2,1H3

InChI Key

GZDQIHDVOHSHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)Cl)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

THF (52.3 mL) was cooled to 0° C. in a dry round bottomed flask under an atmosphere of N2. Ethyl 4,6-dichloro-2-methylnicotinate (4.60 mL, 26.1 mmol) was then added followed by diisobutylaluminum hydride (57.5 mL, 57.5 mmol). The reaction was stirred at 0° C. for 3 h. The reaction was then poured into cold saturated sodium potassium tartrate solution. The mixture was stirred for several hours to allow the precipitate to dissolve, then the aqueous phase was extracted with EtOAc. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (0-50% EtOAc/hexanes) to give (4,6-dichloro-2-methylpyridin-3-yl)methanol. MS ESI calc'd. for C7H7Cl2NO [M+1]+ 192. found 192.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
57.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
52.3 mL
Type
solvent
Reaction Step Four

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